molecular formula C12H13N3O4 B13465469 2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate

2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate

Cat. No.: B13465469
M. Wt: 263.25 g/mol
InChI Key: CANGUZATKNGVSZ-UHFFFAOYSA-N
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Description

2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidinone ring and a pyridine moiety, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with N-[2-(pyridin-2-yl)ethyl]carbamate under controlled conditions. One common method includes the esterification of nicotinic acid followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of column chromatography for purification is common, and the reaction conditions are carefully monitored to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate stands out due to its unique combination of a pyrrolidinone ring and a pyridine moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where both structural features are advantageous, such as in the synthesis of complex organic molecules and in biopharmaceutical research .

Properties

Molecular Formula

C12H13N3O4

Molecular Weight

263.25 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-(2-pyridin-2-ylethyl)carbamate

InChI

InChI=1S/C12H13N3O4/c16-10-4-5-11(17)15(10)19-12(18)14-8-6-9-3-1-2-7-13-9/h1-3,7H,4-6,8H2,(H,14,18)

InChI Key

CANGUZATKNGVSZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)NCCC2=CC=CC=N2

Origin of Product

United States

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